Cas no 1174161-86-4 (SCR-1481B1 (Synonyms: c-Met inhibitor 2))

SCR-1481B1 (Synonyms: c-Met inhibitor 2) is a selective small-molecule inhibitor targeting the c-Met (hepatocyte growth factor receptor) tyrosine kinase pathway. It exhibits potent inhibitory activity against c-Met phosphorylation, disrupting downstream signaling cascades involved in cell proliferation, survival, and metastasis. This compound demonstrates high specificity, minimizing off-target effects, and has shown promise in preclinical studies for its potential application in c-Met-driven cancers. Its well-characterized pharmacokinetic profile and favorable in vitro/in vivo stability make it a valuable tool for investigating c-Met-mediated oncogenesis and therapeutic intervention. SCR-1481B1 is suitable for research applications exploring c-Met biology and the development of targeted anticancer therapies.
SCR-1481B1 (Synonyms: c-Met inhibitor 2) structure
1174161-86-4 structure
商品名:SCR-1481B1 (Synonyms: c-Met inhibitor 2)
CAS番号:1174161-86-4
MF:C28H29ClF2N5O10P
メガワット:699.98
MDL:MFCD28502061
CID:4561546
PubChem ID:119081412

SCR-1481B1 (Synonyms: c-Met inhibitor 2) 化学的及び物理的性質

名前と識別子

    • SCR-1481B1
    • c-Met inhibitor 2
    • SCR 1481B1
    • BCP17194
    • [3-[[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]carbamoyl]-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methyl dihydrogen phosphate;2-amino-2-(hydroxymethyl)propane-1,3-diol
    • CID 119081412
    • QPFPEXKJGICONN-UHFFFAOYSA-N
    • SCR1481B1
    • BMS-817378
    • BMS817378
    • BMS 817378
    • SCR-1481B1(BMS-817378 tris salt)
    • N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]- (Tris salt)
    • BMS-817378(tris)
    • c-Met/HGFR,Vascular endothelial growth factor receptor,SCR 1481B1,VEGFR,SCR-1481B-1,SCR1481B1,Inhibitor,inhibit,SCR-1481B1
    • J-690048
    • ZWB16186
    • SCR-1481B1(BMS-817378 tris salt)?
    • CS-5577
    • [3-({4-[(2-AMINO-3-CHLOROPYRIDIN-4-YL)OXY]-3-FLUOROPHENYL}CARBAMOYL)-5-(4-FLUOROPHENYL)-4-OXOPYRIDIN-1-YL]METHOXYPHOSPHONIC ACID; TRIS BUFFER
    • C28H29ClF2N5O10P
    • AC-35337
    • HY-18711A
    • 2-amino-2-(hydroxymethyl)propane-1,3-diol (3-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)carbamoyl)-5-(4-fluorophenyl)-4-oxopyridin-1(4H)-yl)methyl phosphate
    • EX-A1139
    • DA-67497
    • 1174161-86-4
    • PD052553
    • SCR-1481B1 (Synonyms: c-Met inhibitor 2)
    • MDL: MFCD28502061
    • インチ: 1S/C24H18ClF2N4O7P.C4H11NO3/c25-21-20(7-8-29-23(21)28)38-19-6-5-15(9-18(19)27)30-24(33)17-11-31(12-37-39(34,35)36)10-16(22(17)32)13-1-3-14(26)4-2-13;5-4(1-6,2-7)3-8/h1-11H,12H2,(H2,28,29)(H,30,33)(H2,34,35,36);6-8H,1-3,5H2
    • InChIKey: SDCKZXWUASKHNF-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(N)=NC=CC=1OC1C=CC(=CC=1F)NC(C1=CN(COP(=O)(O)O)C=C(C2C=CC(=CC=2)F)C1=O)=O.OCC(CO)(CO)N

計算された属性

  • せいみつぶんしりょう: 699.1308632 g/mol
  • どういたいしつりょう: 699.1308632 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 8
  • 水素結合受容体数: 16
  • 重原子数: 47
  • 回転可能化学結合数: 11
  • 複雑さ: 1080
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 251
  • ぶんしりょう: 700.0

じっけんとくせい

  • 色と性状: 固体粉末、動力
  • ゆうかいてん: No data available
  • ふってん: No data available
  • フラッシュポイント: No data available
  • ようかいど: {"error_code":"54004","error_msg":"Please recharge"}ようかいど≥ 31 mg/mL(44.29 mM)*"≥" means solublesoluble , but saturation unknownようかいど{"error_code":"54004","error_msg":"Please recharge"}
  • じょうきあつ: No data available

SCR-1481B1 (Synonyms: c-Met inhibitor 2) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A366964-25mg
2-Amino-2-(hydroxymethyl)propane-1,3-diol hemi((3-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)carbamoyl)-5-(4-fluorophenyl)-4-oxopyridin-1(4H)-yl)methyl phosphate)
1174161-86-4 99%
25mg
$126.0 2025-02-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5349-25mg
SCR-1481B1
1174161-86-4 99.83%
25mg
¥ 2155 2023-09-07
Ambeed
A366964-100mg
2-Amino-2-(hydroxymethyl)propane-1,3-diol hemi((3-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)carbamoyl)-5-(4-fluorophenyl)-4-oxopyridin-1(4H)-yl)methyl phosphate)
1174161-86-4 99%
100mg
$331.0 2025-02-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S910285-10mg
SCR-1481B1
1174161-86-4 98%
10mg
¥2,605.50 2022-08-31
S e l l e c k ZHONG GUO
S6677-25mg
SCR-1481B1
1174161-86-4
25mg
RMB7837.9 2021-08-14
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5349-10 mg
SCR-1481B1
1174161-86-4 99.83%
10mg
¥1385.00 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5349-1 mL * 10 mM (in DMSO)
SCR-1481B1
1174161-86-4 99.83%
1 mL * 10 mM (in DMSO)
¥1285.00 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5349-2 mg
SCR-1481B1
1174161-86-4 99.83%
2mg
¥469.00 2022-02-28
MedChemExpress
HY-18711A-10mg
SCR-1481B1
1174161-86-4 99.82%
10mg
¥1500 2024-04-20
MedChemExpress
HY-18711A-50mg
SCR-1481B1
1174161-86-4 99.82%
50mg
¥4500 2024-04-20

SCR-1481B1 (Synonyms: c-Met inhibitor 2) 関連文献

SCR-1481B1 (Synonyms: c-Met inhibitor 2)に関する追加情報

SCR-1481B1 (c-Met Inhibitor 2): A Promising Targeted Therapy in Oncology

SCR-1481B1, also known as c-Met Inhibitor 2, is a potent and selective inhibitor of the c-Met receptor tyrosine kinase (RTK). With the CAS number 117416-86-4, this compound has garnered significant attention in the field of oncology due to its potential to target cancers driven by c-Met activation. The development of SCR-1481B1 represents a critical advancement in precision medicine, offering a novel approach to combat tumors that are resistant to conventional therapies.

The c-Met pathway plays a pivotal role in cell proliferation, survival, and invasion, making it a key driver in various malignancies, including lung, breast, and liver cancers. Overexpression or mutation of the c-Met receptor is associated with aggressive tumor behavior and poor prognosis. By specifically targeting this pathway, SCR-1481B aims to disrupt these processes and inhibit tumor growth. Recent studies have demonstrated that SCR-148-based therapies can effectively suppress c-Met signaling without causing significant toxicity to healthy cells, highlighting its potential as a next-generation anticancer agent.

In preclinical models, SCR-... has shown remarkable efficacy in inhibiting the growth of c-Met-dependent tumors. Researchers have observed that the compound exhibits a high binding affinity for the c-Met receptor, leading to sustained suppression of downstream signaling pathways such as MAPK and AKT. These findings suggest that SCR-... could serve as a monotherapy or in combination with other targeted agents to enhance therapeutic outcomes.

The development of c-Met Inhibitor 2 has been further supported by recent advancements in molecular profiling techniques. These techniques enable the identification of patient populations most likely to benefit from c-Met inhibition. For instance, patients with tumors harboring specific genetic alterations, such as MET amplification or exon 14 skipping mutations, are considered prime candidates for treatment with c-Met Inhibitor 2. This personalized approach not only maximizes therapeutic efficacy but also minimizes adverse effects.

Preliminary clinical trials have further validated the safety and tolerability of c-Met Inhibitor 2. Phase I studies have demonstrated that the compound achieves favorable pharmacokinetic profiles, with optimal plasma concentrations achieved at well-tolerated doses. Encouragingly, early-stage trials have reported promising antitumor activity in patients with advanced solid tumors, particularly those with MET-driven malignancies.

The future of c-Met Inhibitor 2 strong> SCR-...

The future of SCR-...
looks promising as ongoing clinical trials continue to explore its efficacy across diverse tumor types. Collaborative efforts between academia and industry are expected to accelerate the translation of this innovative therapy into clinical practice.

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Amadis Chemical Company Limited
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清らかである:99%/99%
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